molecular formula C13H15NO3 B1469217 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid CAS No. 1409888-02-3

1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid

Cat. No.: B1469217
CAS No.: 1409888-02-3
M. Wt: 233.26 g/mol
InChI Key: FLTWGEPXUVGACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid is a synthetic azetidine derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a benzoyl group substituted with methyl groups at the 2 and 5 positions, attached to the nitrogen of the azetidine ring, which also bears a carboxylic acid functional group at the 3-position. The azetidine ring is a four-membered saturated heterocycle that serves as a valuable constrained scaffold in drug design. Azetidine-3-carboxylic acid, the core structure of this molecule, is a well-known building block for the synthesis of more complex bioactive molecules . Related azetidine carboxylic acid derivatives are frequently investigated as key intermediates in the development of pharmacologically active compounds . The constrained geometry of the azetidine ring is often used to pre-organize molecular structures, potentially leading to enhanced potency and selectivity when designing enzyme inhibitors or receptor ligands. Researchers utilize such compounds in various applications, including the synthesis of thrombin inhibitors and other potential therapeutic agents. As a non-proteinogenic amino acid mimic, related azetidine compounds have been studied for their ability to interact with biological systems, such as mimicking proline and inducing proteotoxic stress, which provides insights into protein folding and cellular stress responses . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-(2,5-dimethylbenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-3-4-9(2)11(5-8)12(15)14-6-10(7-14)13(16)17/h3-5,10H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTWGEPXUVGACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following stages:

  • Preparation of azetidine-3-ol or azetidine-3-carboxylic acid intermediates.
  • Introduction of the N-substituent (2,5-dimethylbenzoyl group) via acylation.
  • Functional group transformations to yield the final carboxylic acid.

This approach is supported by various patent disclosures and literature on related azetidine derivatives, which provide detailed methodologies adaptable to the 2,5-dimethylbenzoyl substituent.

Conversion to Azetidine-3-carboxylic Acid Derivatives

The azetidin-3-ol intermediates can be converted into azetidine-3-carboxylic acid derivatives through known procedures. A common pathway involves:

  • Conversion to the corresponding 3-cyanoazetidine derivative.
  • Hydrolysis of the cyano group to the carboxylic acid.

This sequence is often performed under acidic or basic hydrolysis conditions, depending on the protecting groups and substituents present.

Ester Hydrolysis to Obtain the Carboxylic Acid

If the N-acylation is performed on ester derivatives (e.g., methyl esters), subsequent hydrolysis is necessary to obtain the free carboxylic acid. Hydrolysis can be achieved by:

  • Acidic hydrolysis using dilute hydrochloric or sulfuric acid under reflux.
  • Basic hydrolysis using aqueous sodium hydroxide or potassium hydroxide, followed by acidification.

The hydrolysis conditions must be optimized to maintain the integrity of the azetidine ring and the N-acyl substituent.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Outcome
1 Synthesis of azetidin-3-ol intermediate Epoxy halide + benzylamine, cyclohexane, 10–50°C Amino-alcohol intermediate
2 Cyclization to azetidine derivative Triethylamine base High yield azetidinol
3 Conversion to 3-cyanoazetidine Cyanation reagents 3-cyanoazetidine intermediate
4 Hydrolysis to carboxylic acid Acidic or basic hydrolysis Azetidine-3-carboxylic acid derivative
5 N-Acylation with 2,5-dimethylbenzoyl 2,5-Dimethylbenzoyl chloride, base, organic solvent N-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid or ester
6 Ester hydrolysis (if applicable) Acid or base hydrolysis Final carboxylic acid product

Research Findings and Considerations

  • Base specificity : Triethylamine is uniquely effective in promoting cyclization to azetidin-3-ol derivatives, critical for high yields.
  • Reaction temperature and time : Moderate temperatures (10–50°C) and prolonged reaction times (up to 36 hours) are optimal for epoxy ring-opening reactions.
  • Purification : Recrystallization is commonly used to purify intermediates, ensuring high purity for subsequent steps.
  • Hydrolysis conditions : Mild acidic or basic hydrolysis avoids degradation of sensitive azetidine rings.
  • N-Acylation selectivity : Controlled stoichiometry and reaction conditions prevent side reactions and over-acylation.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH) or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace functional groups on the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in diethyl ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Azetidine-3-Carboxylic Acid Derivatives

Key structural analogs include compounds with variations in substituents on the azetidine ring or the acyl group. A comparative analysis is provided below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid Not available C₁₃H₁₅NO₃ (inferred) 233.26 (inferred) 2,5-Dimethylbenzoyl Hypothesized high lipophilicity due to aromatic methyl groups
1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid 1478697-22-1 C₁₃H₁₅NO₃ 233.26 3,5-Dimethylbenzoyl ≥95% purity; used in lab-scale synthesis
Azetidine-3-carboxylic acid 36476-78-5 C₄H₇NO₂ 117.10 Parent compound (no acyl group) Lab chemical; simpler structure, lower molecular weight
1-[(tert-Butoxy)carbonyl]azetidine-3-carboxylic acid 142253-55-2 C₉H₁₅NO₄ 201.22 tert-Butoxycarbonyl (Boc) Boc group enhances stability; common protecting group
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid 1781046-72-7 C₁₂H₁₂FNO₄ 253.23 Benzyloxycarbonyl (Cbz) and fluorine Fluorine increases electronegativity; potential bioactivity

Impact of Substituent Position and Type

  • Aromatic Substituents: The 2,5-dimethylbenzoyl group in the target compound likely increases steric hindrance compared to the 3,5-dimethyl isomer . This positional difference may alter binding affinity in receptor-ligand interactions. Compounds with 4-cyanobenzylidene (e.g., , Compound 11b) exhibit strong electron-withdrawing effects due to the cyano group, contrasting with the electron-donating methyl groups in dimethylbenzoyl derivatives .
  • Functional Groups :

    • The Boc-protected analog (CAS 142253-55-2) is more stable under basic conditions but requires deprotection for further reactivity, unlike the dimethylbenzoyl derivative, which may retain functionality .
    • Fluorine-substituted azetidines (e.g., CAS 1781046-72-7) exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .

Notes

Data Limitations : Direct experimental data for this compound is scarce; properties are inferred from structural analogs .

Substituent Effects : The position of methyl groups (2,5 vs. 3,5) on the benzoyl ring influences electronic and steric profiles, impacting reactivity and biological activity.

Safety Considerations : While azetidine-3-carboxylic acid requires standard lab precautions (), the dimethylbenzoyl derivative may pose additional hazards due to its aromatic moiety .

Biological Activity

1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{13}H_{15}NO_2
  • CAS Number : 1409888-02-3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing various physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated efficacy against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent effects.

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

The compound has shown promise in anticancer research. In vitro assays conducted on various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation.

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • HeLa (cervical cancer)
Cell Line IC50 (µM)
MCF710
HeLa15

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of various azetidine derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : A recent investigation focused on the anticancer effects of the compound on MCF7 and HeLa cell lines. The study found that treatment with the compound led to a marked decrease in cell viability and increased apoptotic markers, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling azetidine-3-carboxylic acid derivatives with substituted benzoyl chlorides. For example, the Schotten-Baumann reaction using 2,5-dimethylbenzoyl chloride in anhydrous dichloromethane with triethylamine as a base. Reaction optimization includes monitoring pH (7–9), temperature (0–25°C), and solvent polarity to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity .
  • Critical Parameters : Solvent choice (DMF enhances reactivity but complicates purification), stoichiometric ratios (1:1.2 molar ratio of azetidine to benzoyl chloride), and reaction time (4–6 hours).

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm substitution patterns (e.g., dimethylbenzoyl aromatic protons at δ 2.2–2.4 ppm, azetidine ring protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+^+ at m/z 235.26 for C13_{13}H15_{15}NO3_3) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for biological assays) .

Q. What are the established biological activities of structurally related azetidine-3-carboxylic acid derivatives?

  • Key Activities :

  • Antimicrobial : Derivatives like 1-(4-Formylphenyl)azetidine-3-carboxylic acid (CAS 1355248-05-3) show inhibitory effects against E. coli and S. aureus (MIC: 8–32 µg/mL) .
  • Anticancer : Substituted benzoyl-azetidines exhibit apoptosis induction in cancer cell lines (e.g., IC50_{50} values of 10–50 µM in HeLa cells) .
    • Table: Comparative Bioactivity of Analogues
CompoundSubstituentKey Activity (Model System)
1-(4-Cyanobenzyl)azetidine-3-COOH4-CyanobenzylKinase inhibition (in vitro)
1-(4-Bromo-2-cyanophenyl)-...Bromo/cyanoCytotoxicity (MCF-7 cells)
1-(3,5-Dimethylbenzoyl)-...2,5-DimethylbenzoylUnder investigation

Advanced Research Questions

Q. How do substitution patterns on the benzoyl group influence the compound’s reactivity and biological efficacy?

  • Mechanistic Insight : Electron-donating groups (e.g., methyl) enhance stability but may reduce electrophilicity, affecting interactions with biological targets. For example, 2,5-dimethyl substitution increases lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing solubility .
  • Experimental Design : Compare analogues (e.g., 2,4,6-trimethyl vs. 4-cyano derivatives) in enzyme inhibition assays (e.g., S1P5 receptor binding) to establish structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported cytotoxicity data across studies?

  • Troubleshooting :

  • Assay Standardization : Use identical cell lines (e.g., HepG2 vs. HEK293), culture conditions, and endpoints (e.g., IC50_{50} vs. LD50_{50}).
  • Purity Validation : Confirm compound integrity via 1H^1H NMR and LC-MS to rule out degradation products .
  • Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced toxicity .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be optimized for in vivo studies?

  • Methodology :

  • Pro-drug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance absorption.
  • Metabolic Profiling : Incubate with liver microsomes to identify metabolic hotspots (e.g., azetidine ring oxidation) .
  • In Silico Modeling : Predict ADMET properties using software like Schrödinger’s QikProp (e.g., PSA <90 Ų for blood-brain barrier penetration) .

Q. What in vivo models are suitable for evaluating neuroprotective or anticancer effects?

  • Models :

  • Neurodegeneration : Transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) treated orally (10–50 mg/kg/day) to assess S1P5 receptor modulation .
  • Cancer : Xenograft models (e.g., HT-29 colorectal tumors) with intraperitoneal administration (20 mg/kg, 3× weekly) to monitor tumor volume and apoptosis markers .

Safety and Handling

Q. What safety protocols are critical for handling azetidine derivatives in the laboratory?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Decontaminate spills with ethanol and diatomaceous earth .
  • Store at 2–8°C under inert gas (argon) to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.